2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a chemical compound notable for its structural and functional properties. This compound is categorized under triazole derivatives, which are significant in medicinal chemistry, particularly in the development of antifungal agents. The compound's unique structure contributes to its application in various scientific fields.
The compound is recognized in various databases and research articles. It has been studied extensively due to its relevance in the synthesis of antifungal medications and as a precursor for other pharmacologically active compounds. Its molecular structure has been documented in resources like PubChem and scientific literature.
This compound falls under the category of triazole derivatives, which are known for their biological activity, particularly as antifungal agents. The presence of the difluorophenyl group enhances its pharmacological properties.
The synthesis of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol typically involves several chemical reactions that integrate difluorophenyl and triazole moieties. The most common synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular formula of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is . The structure features:
Key structural data includes:
The compound can undergo various chemical reactions typical of triazoles and alcohols:
Reactions involving this compound are often studied under different conditions to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are frequently employed to monitor reaction progress and product formation.
The mechanism of action for 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol primarily relates to its role as an antifungal agent. It inhibits vital enzymes involved in fungal cell membrane synthesis.
Research indicates that compounds containing triazole rings typically inhibit the enzyme 14-alpha lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function.
The physical properties include:
Chemical properties encompass:
Relevant analyses often involve determining melting points, boiling points, and spectral data (e.g., infrared spectroscopy).
The primary applications of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol include:
This compound serves as an important building block in pharmaceutical chemistry and continues to be a subject of research aimed at developing more effective antifungal therapies.
The compound with the systematic name (2RS)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol possesses the molecular formula C₁₁H₁₁F₂N₃O₂ and a molecular weight of 255.22 g/mol. Its Chemical Abstracts Service (CAS) registry number is 118689-07-9, with additional identifiers including the FDA UNII code GJO17O8W8V and MDL number MFCD12405757 [5] [6] [9]. The stereochemistry is explicitly denoted as racemic (2RS), indicating the presence of both enantiomers at the chiral center. This racemic nature has implications for its biological interactions and synthetic pathways [10].
The compound is characterized by several key structural features observable through its SMILES notation (OCC(O)(Cn1cncn1)c2ccc(F)cc2F) and InChI key (BZYVJTMKMDGJRN-UHFFFAOYSA-N), which precisely define its atomic connectivity and stereochemical properties [5] [6] [10]. The IUPAC name systematically describes the propane-1,2-diol backbone substituted at the 2-position by a 2,4-difluorophenyl group and at the 3-position by a 1H-1,2,4-triazol-1-yl moiety. This nomenclature follows standard organic chemistry naming conventions, prioritizing the diol chain as the parent structure [1] [5].
Table 1: Nomenclature and Identifiers of 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Nomenclature Type | Identifier |
---|---|
Systematic Name | (2RS)-2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol |
CAS Registry Number | 118689-07-9 |
Molecular Formula | C₁₁H₁₁F₂N₃O₂ |
Molecular Weight | 255.22 g/mol |
Common Synonyms | Fluconazole EP Impurity F, Fluconazole Diol Impurity, Fluconazole-6 |
FDA UNII | GJO17O8W8V |
SMILES | OCC(O)(Cn1cncn1)c2ccc(F)cc2F |
InChI Key | BZYVJTMKMDGJRN-UHFFFAOYSA-N |
The compound is extensively documented under various synonyms in pharmaceutical and chemical literature, most notably as Fluconazole EP Impurity F (European Pharmacopoeia designation), Fluconazole Diol Impurity, and Fluconazole-6 [2] [3] [6]. These designations reflect its significance as a recognized impurity in antifungal drug synthesis and quality control processes. Additional names include 2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol and the slightly modified 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol, which appear interchangeably in chemical databases and supplier catalogs [5] [9].
Structurally, this diol compound belongs to the azole antifungal family, characterized by the presence of a 1,2,4-triazole ring connected to a fluorinated aromatic system through a propanediol linker. The molecular architecture consists of three distinct pharmacophores: the 1,2,4-triazole moiety (1H-1,2,4-triazol-1-yl) that serves as the coordination site for fungal cytochrome P450 enzymes, the 2,4-difluorophenyl group that enhances lipophilicity and membrane penetration, and the propane-1,2-diol backbone that provides structural flexibility and stereochemical complexity [4] [9].
The compound shares significant structural homology with fluconazole, differing primarily in the substitution pattern on the propanol chain. While fluconazole features a bis-triazole structure (1-(2,4-difluorophenyl)-1,1-bis(1H-1,2,4-triazol-1-yl)methanol), the diol impurity contains only one triazole moiety with additional hydroxyl functionality at the C1 position. This structural variation profoundly influences both the physicochemical properties and biological activity. The diol structure exhibits greater hydrophilicity (logP ≈ 0.5) compared to fluconazole (logP ≈ 0.9) due to the additional hydroxyl group, potentially affecting membrane permeability and distribution profiles [4] [9].
Table 2: Structural Comparison with Related Antifungal Agents
Structural Feature | Diol Impurity | Fluconazole |
---|---|---|
Molecular Formula | C₁₁H₁₁F₂N₃O₂ | C₁₃H₁₂F₂N₆O |
Molecular Weight | 255.22 g/mol | 306.27 g/mol |
Triazole Moieties | One 1,2,4-triazole | Two 1,2,4-triazoles |
Oxygen Functionalization | Diol (two hydroxyls) | Alcohol (one hydroxyl) |
Fluorinated Aromatic | 2,4-Difluorophenyl | 2,4-Difluorophenyl |
Stereochemistry | Chiral center (racemic) | Chiral center (racemic) |
Calculated logP | ~0.5 | ~0.9 |
The compound serves as a structural intermediate between first-generation azoles (e.g., ketoconazole) and contemporary triazole antifungals. Its synthetic utility lies in the presence of two hydroxyl groups that can undergo selective functionalization or serve as precursors for further chemical transformations. The racemic nature of the chiral center at C2 provides insights into structure-activity relationships, as enantiomeric forms may exhibit differential binding to fungal CYP450 enzymes [4] [9]. Crystallographic studies reveal that the diol moiety participates in hydrogen-bonding networks that influence molecular packing in solid-state forms, with reported melting points of 129-131°C [5].
The significance of this diol compound emerged alongside the development of fluconazole in the 1980s, when it was identified as a process-related impurity during the synthesis of triazole antifungals. The European Pharmacopoeia subsequently designated it as Fluconazole EP Impurity F, establishing strict quality control thresholds for its presence in pharmaceutical formulations [2] [3] [6]. This recognition formalized analytical methodologies for its detection and quantification, significantly advancing manufacturing quality standards for azole antifungals [3] [6] [9].
Research into this compound's chemical properties contributed substantially to structure-activity relationship (SAR) studies of triazole antifungals. Investigations revealed that while the diol structure itself possesses limited intrinsic antifungal activity compared to fluconazole, its structural framework served as a valuable synthetic precursor for novel derivatives. This is exemplified by research published in the European Journal of Medicinal Chemistry (2011), where structural analogs featuring modified triazole components demonstrated enhanced efficacy against clinically relevant pathogens including Candida albicans and Cryptococcus neoformans [4]. These derivatives exploited the diol backbone as a synthetic handle to introduce pharmacophore extensions into the CYP51 binding pocket, yielding compounds with improved binding kinetics [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: